5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent and a suitable solvent, such as acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-5-carboxylic acid: Similar in structure but lacks the oxadiazole ring.
1,2,4-Oxadiazole-3-carboxylic acid: Similar in structure but lacks the thiazole ring.
5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar but with a different substitution pattern on the thiazole ring.
Uniqueness
The uniqueness of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its combined thiazole and oxadiazole rings, which confer a unique set of chemical and biological properties. This dual-ring system allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings.
Properties
Molecular Formula |
C7H5N3O3S |
---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3S/c1-3-8-2-4(14-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12) |
InChI Key |
LNWGHOOFAHBRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.